molecular formula C5H10N4S B6302694 N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97% CAS No. 88964-74-3

N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97%

Cat. No. B6302694
CAS RN: 88964-74-3
M. Wt: 158.23 g/mol
InChI Key: GPXBOCGVCICQNK-UHFFFAOYSA-N
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Description

N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea (THTU) is an organic compound with the chemical formula C4H8N2S. It is a heterocyclic compound, which means that it consists of two or more different types of atoms in its ring structure. THTU is a white, crystalline solid and has a melting point of 171-172°C. It is soluble in water, ethanol and acetone. THTU is widely used in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97% is not fully understood. It is believed that the compound interacts with proteins and other biological molecules, affecting their structure and function. It is thought that N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97% may act as a chelating agent, binding to metal ions and altering their properties.
Biochemical and Physiological Effects
N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to affect the activity of some enzymes, such as those involved in the metabolism of carbohydrates and lipids. It has also been shown to affect the activity of certain hormones, such as insulin.

Advantages and Limitations for Lab Experiments

N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97% has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available. It is also relatively stable and can be stored for long periods of time. However, it is toxic and should be handled with care. In addition, it is not soluble in all solvents and may require special solvents for certain experiments.

Future Directions

There are several potential future directions for the use of N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97% in scientific research. It could be used to study the structure and function of proteins and other biological molecules. It could also be used to develop new pharmaceuticals and other organic compounds. In addition, it could be used to study the effects of metal ions on biological processes. Finally, it could be used to develop new methods for synthesizing organic compounds.

Synthesis Methods

N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97% can be synthesized by the reaction of thiourea with 1,4,5,6-tetrahydropyrimidine in the presence of an acid catalyst. The reaction takes place at a temperature of 80-90°C and a pressure of 1-2 bar. The reaction yields N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97% in a yield of 97%.

Scientific Research Applications

N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97% has been used in a variety of scientific research applications. It has been used to synthesize pharmaceuticals, such as antifungal agents and antibiotics. It has also been used to synthesize organic polymers and dyes. In addition, N-(1,4,5,6-Tetrahydro-2-pyrimidinyl)thiourea, 97% has been used to study the structure and properties of proteins and other biological molecules.

properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H2,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXBOCGVCICQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531370
Record name N-(1,4,5,6-Tetrahydropyrimidin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88964-74-3
Record name N-(1,4,5,6-Tetrahydropyrimidin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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